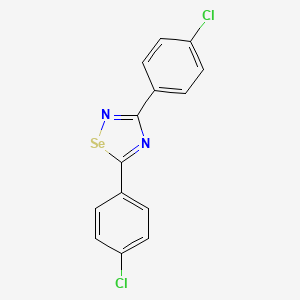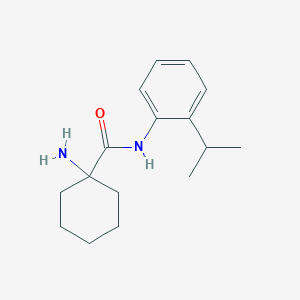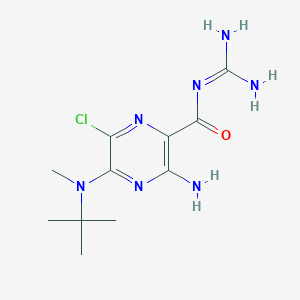
3-amino-5-(tert-butyl(methyl)amino)-N-carbamimidoyl-6-chloropyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monoterpene indole alkaloids (MIAs) are a diverse group of natural products derived from the union of monoterpenoid and indole moieties. These compounds are known for their complex structures and significant biological activities, making them a subject of extensive research in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of monoterpene indole alkaloids typically involves the coupling of a monoterpenoid precursor with an indole derivative. This process can be achieved through various synthetic routes, including:
Pictet-Spengler Reaction: This is a common method where a tryptamine derivative reacts with an aldehyde or ketone to form a tetrahydro-β-carboline intermediate, which can be further modified to produce various MIAs.
Biocatalytic Methods: Enzymatic synthesis using strictosidine synthase to catalyze the formation of strictosidine, a key intermediate in the biosynthesis of many MIAs.
Industrial Production Methods
Industrial production of MIAs often relies on the extraction from natural sources, such as plants of the Apocynaceae family. advances in synthetic biology have enabled the production of MIAs through engineered microbial systems, which offer a more sustainable and scalable approach .
化学反应分析
Types of Reactions
Monoterpene indole alkaloids undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently employed in reduction reactions.
Substitution Reagents: Halogenating agents, such as chlorine and bromine, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the parent MIA structure, which can exhibit enhanced or altered biological activities .
科学研究应用
Monoterpene indole alkaloids have a wide range of applications in scientific research, including:
作用机制
The mechanism of action of monoterpene indole alkaloids involves their interaction with specific molecular targets and pathways. For example, some MIAs inhibit the activity of enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters and exhibiting antidepressant effects . Others may interact with DNA or proteins, disrupting cellular processes and exhibiting anticancer properties .
相似化合物的比较
Monoterpene indole alkaloids can be compared with other alkaloids, such as:
Quinoline Alkaloids: These compounds, like quinine, are also derived from plant sources and exhibit antimalarial activity.
Isoquinoline Alkaloids: Examples include morphine and codeine, which are known for their analgesic properties.
Uniqueness
The uniqueness of MIAs lies in their structural diversity and the wide range of biological activities they exhibit. This makes them versatile compounds with significant potential for various applications .
属性
分子式 |
C11H18ClN7O |
|---|---|
分子量 |
299.76 g/mol |
IUPAC 名称 |
3-amino-5-[tert-butyl(methyl)amino]-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H18ClN7O/c1-11(2,3)19(4)8-6(12)16-5(7(13)17-8)9(20)18-10(14)15/h1-4H3,(H2,13,17)(H4,14,15,18,20) |
InChI 键 |
YVFSEWDHZYWBNR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




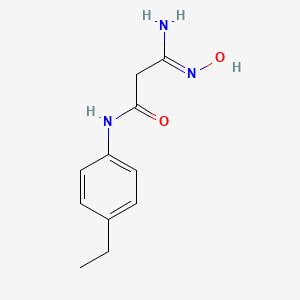
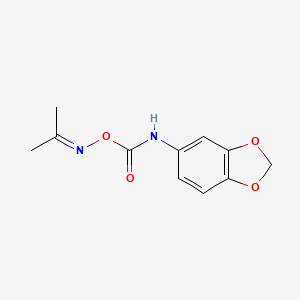
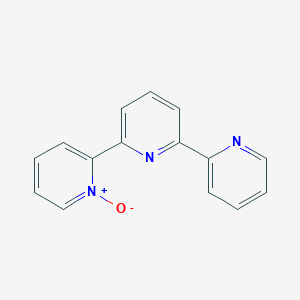

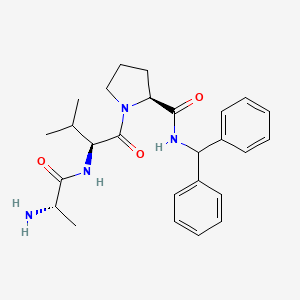
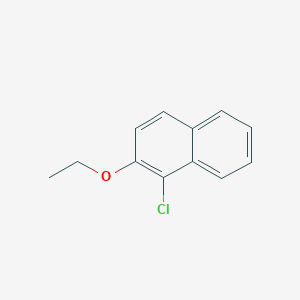
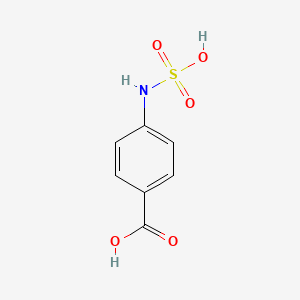
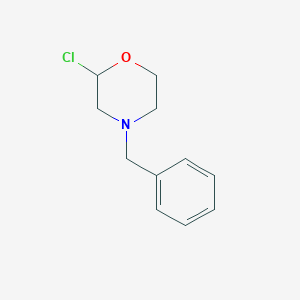
![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)

